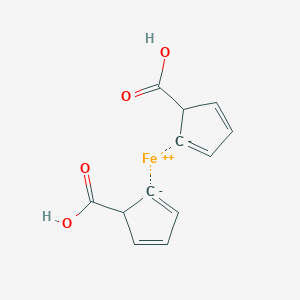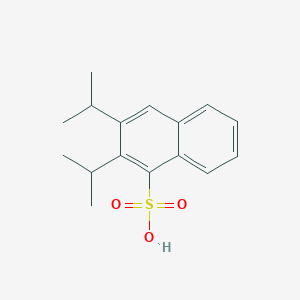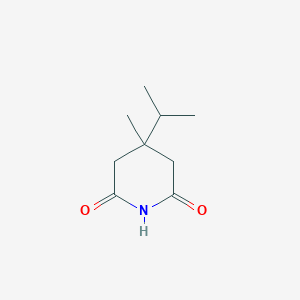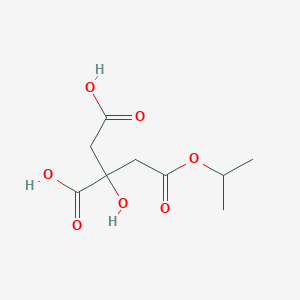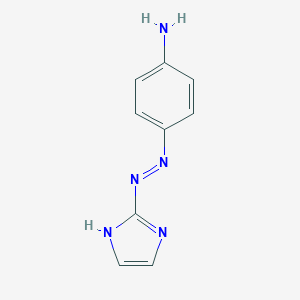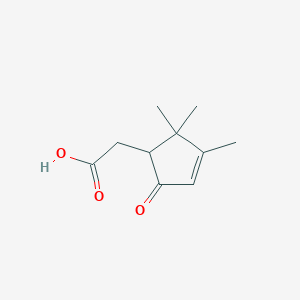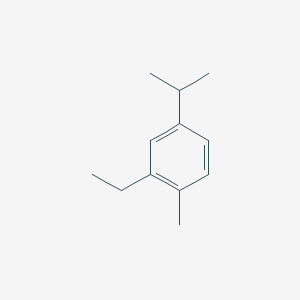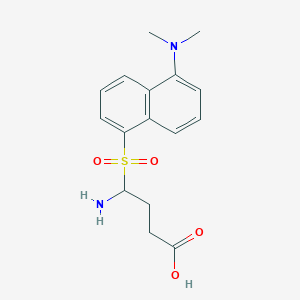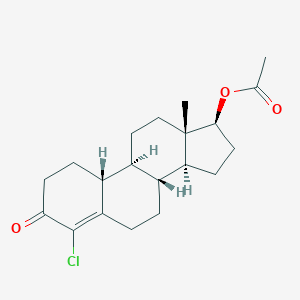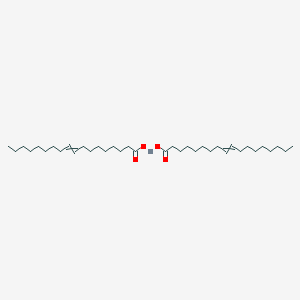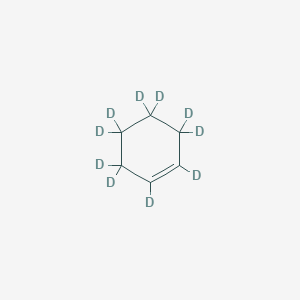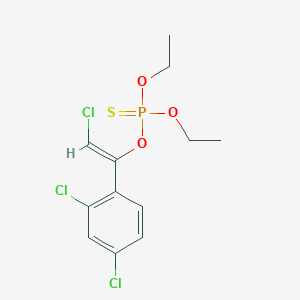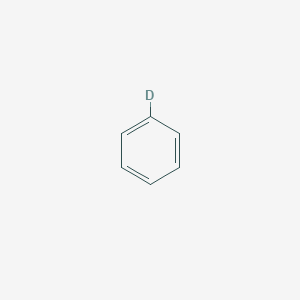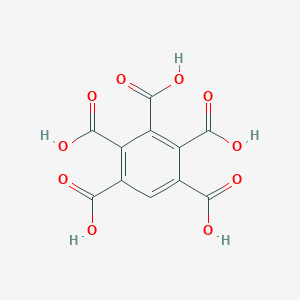
Antimony oxide sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony oxide sulfide, also known as antimony trisulfide, is a chemical compound with the formula Sb2S3. It is a dark grey or black solid with a metallic lustre and is insoluble in water. Antimony oxide sulfide is widely used in the electronics industry, as a flame retardant, and as a pigment in paints and plastics. Its unique properties make it an important material for scientific research.
Mécanisme D'action
The mechanism of action of Antimony oxide sulfide oxide sulfide is not fully understood. However, it is believed that its unique electronic and optical properties play a role in its activity. Antimony oxide sulfide has been shown to have photocatalytic activity, which is believed to be due to its ability to absorb light and generate electron-hole pairs.
Effets Biochimiques Et Physiologiques
Antimony oxide sulfide has been shown to have low toxicity in humans and animals. However, its long-term effects on human health are not fully understood. Studies have shown that exposure to Antimony oxide sulfide oxide sulfide can cause respiratory irritation and skin irritation in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Antimony oxide sulfide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be easily handled. However, it has limitations in terms of its solubility and reactivity with other chemicals. These limitations must be taken into account when designing experiments.
Orientations Futures
There are several future directions for research on Antimony oxide sulfide oxide sulfide. One area of interest is its potential use as a material for energy storage devices. Another area of research is its use as a photocatalyst for water splitting. Additionally, further studies are needed to fully understand the mechanism of action of Antimony oxide sulfide oxide sulfide and its potential applications in various fields.
In conclusion, Antimony oxide sulfide oxide sulfide is a unique and important material for scientific research. Its properties and potential applications make it an exciting area of study. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
Méthodes De Synthèse
Antimony oxide sulfide can be synthesized by the reaction of Antimony oxide sulfide trichloride with hydrogen sulfide gas. The reaction takes place at high temperatures and produces a black powder. The purity and morphology of the Antimony oxide sulfide oxide sulfide can be controlled by adjusting the reaction conditions.
Applications De Recherche Scientifique
Antimony oxide sulfide has been extensively studied for its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a photocatalyst for water splitting, and as a material for energy storage devices. Antimony oxide sulfide has also been studied for its optical and electronic properties, making it a promising material for optoelectronic devices.
Propriétés
Numéro CAS |
1333-30-8 |
|---|---|
Nom du produit |
Antimony oxide sulfide |
Formule moléculaire |
O3S3Sb4 |
Poids moléculaire |
631.2 g/mol |
Nom IUPAC |
antimony(3+);oxygen(2-);trisulfide |
InChI |
InChI=1S/3O.3S.4Sb/q6*-2;4*+3 |
Clé InChI |
VTLGDJNPTTZFFV-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |
Autres numéros CAS |
1333-30-8 |
Synonymes |
Antimony oxide sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



